

# An In-depth Technical Guide to the Crystal Structure and Symmetry of Pentlandite

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PENTLANDITE

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## Prepared for: Researchers, Scientists, and Drug Development Professionals

### Introduction

**Pentlandite**, a naturally occurring iron-nickel sulfide mineral with the general chemical formula  $(\text{Fe,Ni})_9\text{S}_8$ , stands as the most significant ore of nickel.[1][2] Its crystal structure and inherent symmetry are of paramount importance for understanding its physical and chemical properties, which in turn influences its extraction processes and potential applications in various scientific and industrial fields. This technical guide provides a comprehensive overview of the crystallographic features of **pentlandite**, detailing its structural parameters, symmetry elements, and the experimental methodologies employed for their determination.

### Crystal Structure and Composition

**Pentlandite** crystallizes in the cubic system and is characterized by a complex face-centered cubic arrangement.[3] The structure is comprised of a framework of sulfur atoms with iron (Fe) and nickel (Ni) atoms occupying specific interstitial sites. The typical chemical formula is  $(\text{Fe,Ni})_9\text{S}_8$ , with the ratio of iron to nickel often approximating 1:1.[4][5] However, this ratio can vary, and minor amounts of cobalt (Co) are commonly present as a substitute for iron and nickel.[4]

The metal atoms in the **pentlandite** structure are distributed over two distinct crystallographic sites with different coordination environments: one octahedral site and one tetrahedral site.[3]

[4] This arrangement of metal cations within the sulfur framework is a defining characteristic of the **pentlandite** structure.

## Crystallographic Data

The crystallographic parameters of **pentlandite** have been well-established through numerous studies. The following tables summarize the key quantitative data.

Parameter	Value	Reference(s)
Crystal System	Cubic	[4][6][7]
Space Group	Fm3m (No. 225)	[4][6]
Crystal Class	m-3m	[6]
Point Group	4/m 3 2/m	[8]
Lattice Parameter (a)	10.038 Å - 10.1075 Å	[6][8]
Formula Units (Z)	4	[4]

## Atomic Coordinates

The precise locations of the atoms within the unit cell are defined by their fractional coordinates. The following table presents the atomic coordinates for **pentlandite** as determined by single-crystal X-ray diffraction.

Atom	Wyckoff Position	x	y	z	Reference(s)
M(O)	4b	0.5	0.5	0.5	[8]
M(T)	32f	0.125	0.125	0.125	[8]
S1	8c	0.25	0.25	0.25	[8]
S2	24e	0.25	0	0	[8]

M(O) represents the metal atom in the octahedral site, and M(T) represents the metal atoms in the tetrahedral sites. The distribution of Fe and Ni over these sites can be disordered.[6]

## Symmetry Elements

The symmetry of the **pentlandite** crystal structure is described by its space group,  $Fm\bar{3}m$ . This high-symmetry group imparts a number of symmetry elements to the unit cell, including:

- Center of Inversion: Present at the origin (0,0,0) and other equivalent positions.
- Rotation Axes:
  - Four-fold rotation axes parallel to the crystallographic axes.
  - Three-fold rotation axes along the body diagonals.
  - Two-fold rotation axes along the face diagonals.
- Mirror Planes:
  - Axial mirror planes perpendicular to the crystallographic axes.
  - Diagonal mirror planes bisecting the angles between the axes.
- Glide Planes: Present as part of the space group symmetry operations.

The combination of these symmetry elements results in the hexoctahedral crystal class ( $m\bar{3}m$ ), which is the highest possible symmetry for the cubic system.

## Experimental Protocols

The determination of the crystal structure and symmetry of **pentlandite** relies on sophisticated experimental techniques, primarily X-ray and neutron diffraction.

### Single-Crystal X-ray Diffraction

This technique is fundamental for the precise determination of atomic positions and unit cell dimensions.

Methodology:

- **Crystal Selection:** A small, single crystal of **pentlandite**, typically with dimensions on the order of micrometers, is carefully selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an automated four-circle X-ray diffractometer. A monochromatic beam of X-rays (e.g., Mo K $\alpha$  radiation) is directed at the crystal. The crystal is rotated through a series of angles, and the intensities of the diffracted X-ray beams are measured by a detector.
- **Data Processing:** The collected intensity data are corrected for various factors, including Lorentz-polarization effects and absorption.
- **Structure Solution and Refinement:** The corrected data are used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined using least-squares methods to obtain the final atomic coordinates, site occupancies, and thermal parameters.

## Neutron Powder Diffraction

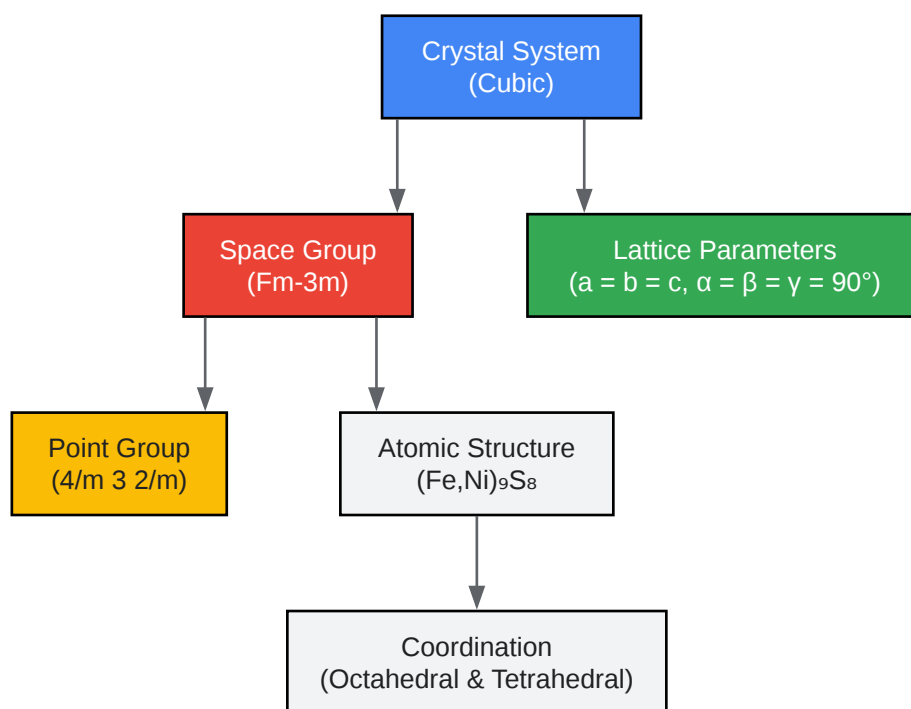
Neutron diffraction is particularly valuable for determining the distribution of elements with similar X-ray scattering factors, such as iron and nickel.

### Methodology:

- **Sample Preparation:** A powdered sample of synthetic or natural **pentlandite** is prepared. For studies on cation distribution, synthetic **pentlandite** can be prepared using isotopically enriched elements (e.g.,  $^{60}\text{Ni}$ ) to enhance the scattering contrast between Fe and Ni.
- **Data Collection:** The powder sample is loaded into a sample holder and placed in a neutron powder diffractometer. A monochromatic beam of neutrons is scattered by the sample, and the diffraction pattern is recorded as a function of the scattering angle ( $2\theta$ ) by a position-sensitive detector.
- **Rietveld Refinement:** The entire diffraction pattern is analyzed using the Rietveld method. This involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The refinement process allows for the determination of lattice parameters, atomic positions, and, crucially, the site occupancy factors of Fe and Ni on the octahedral and tetrahedral sites.<sup>[6]</sup>

# Logical Relationships in Pentlandite Crystallography

The following diagram illustrates the hierarchical relationship of the crystallographic properties of **pentlandite**.



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)